Loméfloxacine aspartate

Vue d'ensemble

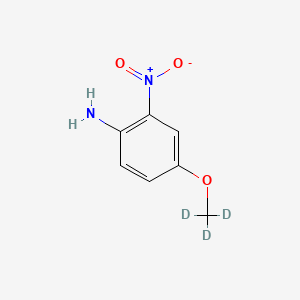

Description

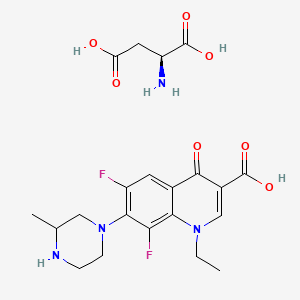

Lomefloxacin Aspartate is a fluoroquinolone antibiotic used to prevent and treat a wide variety of infections in the body . It is a synthetic fluorinated quinolone that belongs to the family of fluoroquinolones. It is active against both Gram-positive and Gram-negative bacteria, and is a potent inhibitor of bacterial DNA gyrase.

Molecular Structure Analysis

The molecular formula of Lomefloxacin Aspartate is C21H26F2N4O7 . The structure includes a 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid component .Physical and Chemical Properties Analysis

The molecular weight of Lomefloxacin Aspartate is 484.4 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Essais cliniques pour l'ostéomyélite

Il a été utilisé dans des essais cliniques, tels que NCT02099240, pour comparer les résultats chez les patients atteints d'ostéomyélite traités par des antibiotiques intraveineux par rapport à un passage précoce aux antibiotiques oraux .

Utilisation prophylactique en chirurgie

La loméfloxacine est également utilisée à titre prophylactique pour prévenir les infections urinaires chez les patients subissant des interventions chirurgicales transrectales ou transurétrales .

Études de dégradation photocatalytique

Des études ont exploré sa dégradation en utilisant la photocatalyse, révélant que certains catalyseurs peuvent dégrader efficacement la loméfloxacine sous irradiation LED .

Dégradation photothermocatalytique

Des recherches sur la dégradation photothermocatalytique ont montré que des nanoparticules métalliques, telles que l'Au avec un effet de résonance plasmonique de surface localisée (LSPR), peuvent être appliquées pour éliminer les polluants comme la loméfloxacine .

Activation catalytique pour la dégradation

Des matériaux résiduels industriels modifiés ont été étudiés pour leur capacité à activer le bisulfite de sodium pour la dégradation de la loméfloxacine, offrant des informations sur les applications environnementales .

Mécanisme D'action

Target of Action

Lomefloxacin Aspartate primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . DNA gyrase is the primary target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms . These enzymes are crucial for the transcription and replication of bacterial DNA .

Mode of Action

The bactericidal action of Lomefloxacin Aspartate results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . This disruption in the normal functioning of the bacterial DNA inhibits bacterial growth and proliferation .

Biochemical Pathways

Lomefloxacin Aspartate affects the biochemical pathways related to bacterial DNA synthesis and replication . By inhibiting the enzymes DNA gyrase and topoisomerase IV, it disrupts the normal transcription and replication processes of bacterial DNA . This leads to the death of the bacteria, thereby treating the infection .

Result of Action

The molecular and cellular effects of Lomefloxacin Aspartate’s action primarily involve the disruption of bacterial DNA synthesis and replication . This disruption leads to the death of the bacteria, effectively treating the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lomefloxacin Aspartate. For instance, the presence of other residual pollutants, temperature, dissolved oxygen, and chemical properties can affect the toxicity effect of residues of fluoroquinolone antibiotics on environmental organisms . .

Safety and Hazards

Lomefloxacin Aspartate should be used only for scientific research and development and not for use in humans or animals . It may be harmful if swallowed and can cause skin and eye irritation . Protective measures such as wearing chemical impermeable gloves and ensuring adequate ventilation are recommended .

Analyse Biochimique

Biochemical Properties

Lomefloxacin Aspartate is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms . The bactericidal action of Lomefloxacin Aspartate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .

Cellular Effects

Lomefloxacin Aspartate is used to treat bacterial infections including bronchitis and urinary tract infections (UTIs) . It has been associated with phototoxicity and central nervous system adverse effects .

Molecular Mechanism

The bactericidal action of Lomefloxacin Aspartate results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are needed for the transcription and replication of bacterial DNA .

Temporal Effects in Laboratory Settings

The pharmacokinetics of Lomefloxacin Aspartate support once- or twice-daily dosage . This is a result of its relatively high serum concentrations and long half-life . It has a high degree of tissue distribution, lack of significant metabolism, and good oral absorption .

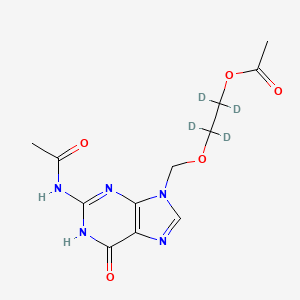

Metabolic Pathways

Lomefloxacin Aspartate is involved in the aspartic acid metabolic pathway . Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .

Propriétés

IUPAC Name |

(2S)-2-aminobutanedioic acid;1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3.C4H7NO4/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;5-2(4(8)9)1-3(6)7/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOJCBAVYZZKRS-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F2N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677252 | |

| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211690-33-4 | |

| Record name | Lomefloxacin aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211690334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--L-aspartic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOMEFLOXACIN ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE2R4UA5ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)

![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)

![N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT](/img/no-structure.png)